molecular formula C21H18N4O3 B11027238 4-hydroxy-N-(3-isopropyl-4-oxo-3,4-dihydroquinazolin-6-yl)quinoline-3-carboxamide

4-hydroxy-N-(3-isopropyl-4-oxo-3,4-dihydroquinazolin-6-yl)quinoline-3-carboxamide

Cat. No.: B11027238
M. Wt: 374.4 g/mol
InChI Key: AGXWHNVYWOXLHG-UHFFFAOYSA-N
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Description

4-hydroxy-N-(3-isopropyl-4-oxo-3,4-dihydroquinazolin-6-yl)quinoline-3-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring, and a quinazolinone moiety, which is a fused bicyclic system containing a benzene ring and a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-(3-isopropyl-4-oxo-3,4-dihydroquinazolin-6-yl)quinoline-3-carboxamide typically involves multiple steps:

  • Formation of the Quinoline Core: : The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

  • Introduction of the Hydroxy Group: : The hydroxy group at the 4-position of the quinoline ring can be introduced via hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.

  • Synthesis of the Quinazolinone Moiety: : The quinazolinone moiety can be synthesized by the cyclization of anthranilic acid derivatives with isocyanates or by the reaction of 2-aminobenzamides with aldehydes or ketones.

  • Coupling Reactions: : The final step involves coupling the quinoline core with the quinazolinone moiety. This can be achieved through amide bond formation using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and quinazolinone rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline and quinazolinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, quinoline and quinazolinone derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound could be explored for similar activities, potentially leading to new therapeutic agents.

Medicine

In medicine, the compound’s potential therapeutic applications could include treatments for infections, cancer, and inflammatory diseases. Its ability to interact with various biological targets makes it a promising candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or dyes, due to its stable and versatile chemical structure.

Mechanism of Action

The mechanism of action of 4-hydroxy-N-(3-isopropyl-4-oxo-3,4-dihydroquinazolin-6-yl)quinoline-3-carboxamide would depend on its specific biological target. Generally, compounds of this class can interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. For example, it could inhibit enzymes involved in DNA replication or repair, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxyquinoline-3-carboxamide: Lacks the quinazolinone moiety but shares the quinoline core.

    N-(3-isopropyl-4-oxo-3,4-dihydroquinazolin-6-yl)quinoline-3-carboxamide: Similar structure but lacks the hydroxy group.

    Quinazolinone derivatives: Various compounds with similar quinazolinone structures but different substituents.

Uniqueness

The uniqueness of 4-hydroxy-N-(3-isopropyl-4-oxo-3,4-dihydroquinazolin-6-yl)quinoline-3-carboxamide lies in its combined quinoline and quinazolinone structures, which provide a unique set of chemical and biological properties. This dual structure allows for diverse interactions with biological targets, potentially leading to novel therapeutic applications.

Properties

Molecular Formula

C21H18N4O3

Molecular Weight

374.4 g/mol

IUPAC Name

4-oxo-N-(4-oxo-3-propan-2-ylquinazolin-6-yl)-1H-quinoline-3-carboxamide

InChI

InChI=1S/C21H18N4O3/c1-12(2)25-11-23-18-8-7-13(9-15(18)21(25)28)24-20(27)16-10-22-17-6-4-3-5-14(17)19(16)26/h3-12H,1-2H3,(H,22,26)(H,24,27)

InChI Key

AGXWHNVYWOXLHG-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=NC2=C(C1=O)C=C(C=C2)NC(=O)C3=CNC4=CC=CC=C4C3=O

Origin of Product

United States

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